

Replicating Published Findings on DTS-201 Sodium: A Comparative Guide

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Compound of Interest

Compound Name: DTS-201 sodium

Cat. No.: B3188533

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for **DTS-201 sodium**, a tumor-activated prodrug of doxorubicin, with its parent compound, doxorubicin. The data presented is based on published preclinical studies, offering insights into the therapeutic potential and safety profile of this novel agent.

Comparative Efficacy and Toxicity

DTS-201 sodium (also known as CPI-0004Na) is designed for targeted delivery of doxorubicin to the tumor microenvironment, thereby enhancing anti-tumor activity while mitigating systemic toxicity.^[1] Preclinical studies have demonstrated a significantly improved therapeutic index for DTS-201 compared to conventional doxorubicin across various cancer models.^{[1][2]}

Antitumoral Efficacy

The enhanced efficacy of DTS-201 has been observed in multiple xenograft models of human cancers. A key study demonstrated superior tumor growth inhibition in prostate, breast, and lung cancer models when DTS-201 was administered at its maximum tolerated dose (MTD) compared to doxorubicin at its MTD.

Tumor Model	Treatment	Dose (mg/kg)	Antitumoral Activity (Tumor Growth Inhibition)	Reference
Prostate Cancer (PC-3)	DTS-201	40	More active than doxorubicin	[2]
Doxorubicin	4.5	-	[2]	
Breast Cancer (MDA-MB-231)	DTS-201	60	Higher activity than doxorubicin	[2]
Doxorubicin	6	-	[2]	
Lung Cancer (NCI-H1299)	DTS-201	60 and 80	Dose-dependent increase in activity	[2]
Doxorubicin	6	-	[2]	

Systemic Toxicity and Safety Profile

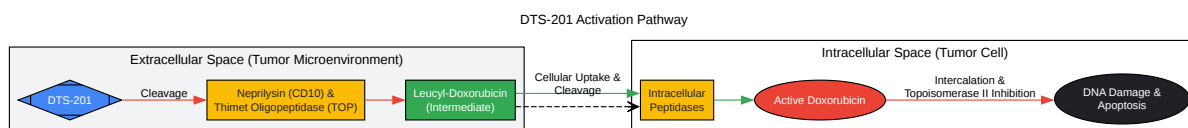
A significant advantage of DTS-201 is its reduced systemic toxicity, particularly cardiotoxicity, which is a major dose-limiting factor for doxorubicin.[3][4] Preclinical assessments in rodents and dogs have shown that the toxic effects of DTS-201 manifest at much higher doses compared to doxorubicin.[1]

Toxicity Parameter	DTS-201	Doxorubicin	Key Findings	Reference
General Toxicity	Target organs of toxicity are similar to doxorubicin, but at much higher doses.	Well-established toxicity profile.	DTS-201 demonstrates a wider safety margin.	[1][2]
Cardiotoxicity	Significantly less cardiotoxic at doses up to 8-fold higher than doxorubicin in rats.	Known to cause dose-dependent cardiotoxicity, leading to cardiomyopathy and heart failure. [3][4]	DTS-201 shows a markedly improved cardiac safety profile.	[1][2]
Maximum Tolerated Dose (MTD)	Substantially higher than doxorubicin across different animal models.	Lower MTD due to systemic toxicity.	The higher MTD of DTS-201 allows for the administration of a more potent antitumoral dose.	[2]

Mechanism of Action: Targeted Activation

DTS-201 is a peptidic prodrug that remains largely inactive in circulation.[5] Its activation is dependent on the enzymatic activity of peptidases, specifically neprilysin (CD10) and thimet oligopeptidase (TOP), which are overexpressed in the tumor microenvironment.[1] This targeted conversion to the active cytotoxic agent, doxorubicin, within the tumor vicinity is the cornerstone of its improved therapeutic index.

Signaling Pathway for DTS-201 Activation



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Caption: DTS-201 is enzymatically cleaved in the tumor microenvironment to an intermediate that enters tumor cells and is further processed to release active doxorubicin.

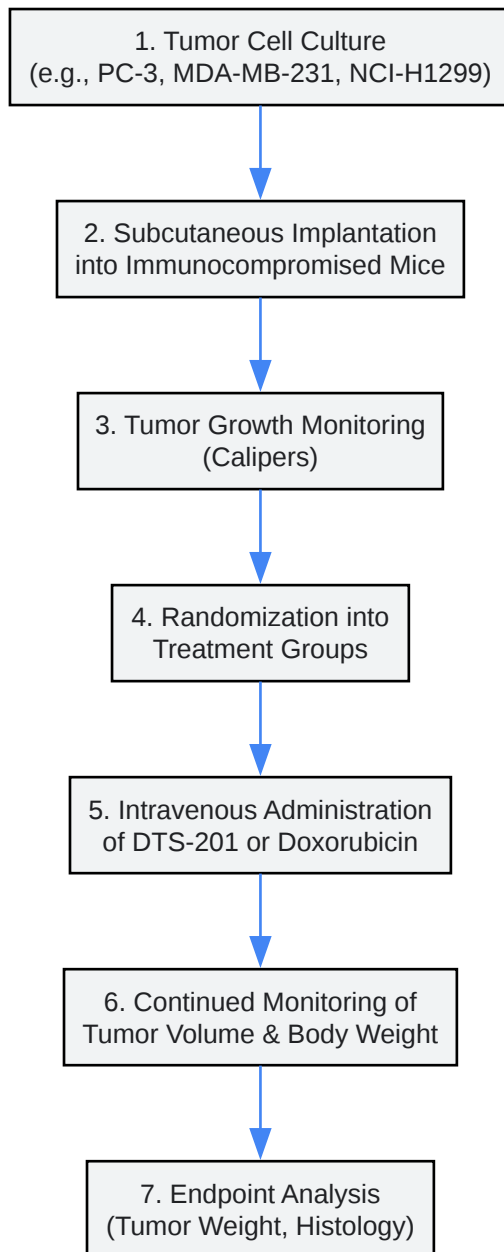
Experimental Protocols

The following are generalized protocols for key experiments cited in the preclinical evaluation of DTS-201. These are based on standard methodologies in the field.

Antitumoral Efficacy in Xenograft Models

A generalized workflow for assessing in vivo efficacy is depicted below.

Xenograft Efficacy Study Workflow



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Phone: (601) 213-4426
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